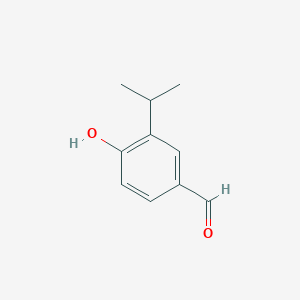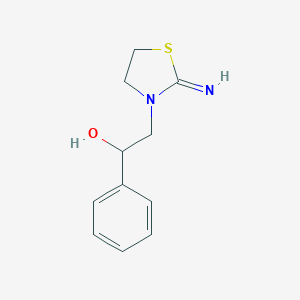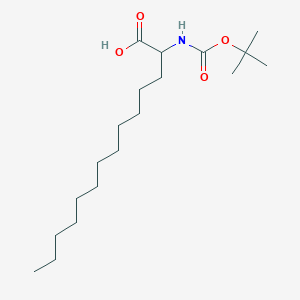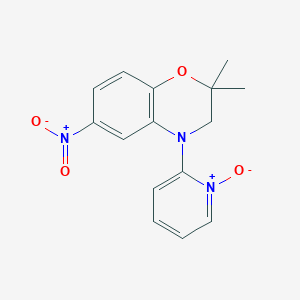
2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide
描述
2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide, commonly known as DMNO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMNO is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property makes it a useful tool for researchers investigating the role of NO in various biological processes.
作用机制
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide releases 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in a controlled manner, which activates the guanylyl cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
生化和生理效应
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has also been found to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide is a useful tool for researchers investigating the role of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in various biological processes. Its controlled release of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide allows for precise manipulation of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide levels, which can help elucidate the mechanisms underlying 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide-mediated signaling pathways. However, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has some limitations, including its potential toxicity and instability in aqueous solutions.
未来方向
There are several future directions for research involving DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide. One area of interest is the development of novel 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide-releasing compounds that are more stable and less toxic than DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide. Another area of interest is the investigation of the role of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in the regulation of mitochondrial function and energy metabolism. Additionally, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in these areas.
In conclusion, DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its controlled release of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide makes it a useful tool for investigating the role of 2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in various biological processes. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. However, further research is needed to fully understand the potential of DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide in these areas.
科学研究应用
DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has been extensively studied for its potential applications in various fields of research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. DM2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
属性
CAS 编号 |
136544-11-1 |
|---|---|
产品名称 |
2-(3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide |
分子式 |
C15H15N3O4 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3 |
InChI 键 |
GOTJEXSHEQBBSV-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
规范 SMILES |
CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |
其他 CAS 编号 |
136544-11-1 |
同义词 |
2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide 2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide YM 934 YM-934 YM934 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

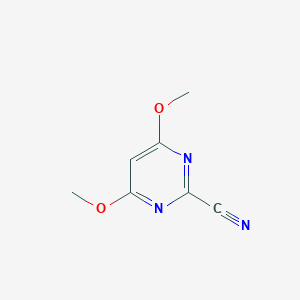

![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
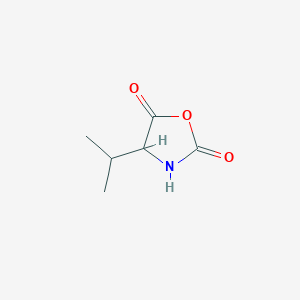
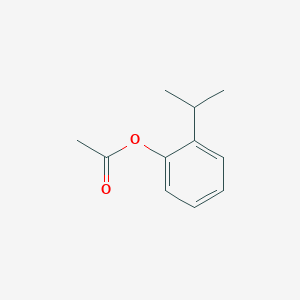
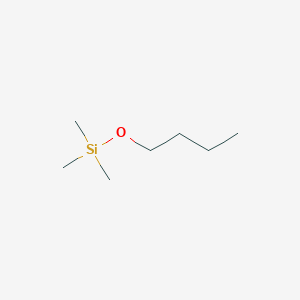
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
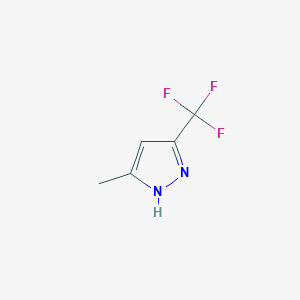
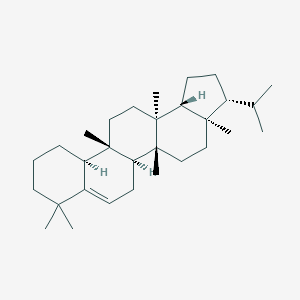
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
